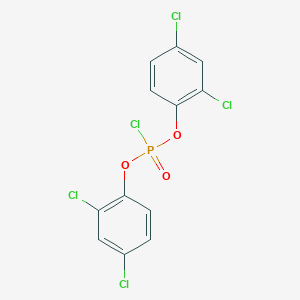

Bis(2,4-dichlorophenyl) phosphorochloridate

Übersicht

Beschreibung

Bis(2,4-dichlorophenyl) phosphorochloridate: is an organophosphorus compound with the molecular formula (Cl₂C₆H₃O)₂P(O)Cl . It is a white to off-white solid that is used primarily as a reagent in organic synthesis. This compound is known for its role as a phosphate catalyst and coupling agent in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of bis(2,4-dichlorophenyl) phosphorochloridate typically involves the reaction of 2,4-dichlorophenol with phosphorus oxychloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2C₆H₃Cl₂OH+POCl₃→(Cl₂C₆H₃O)2P(O)Cl+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2,4-dichlorophenyl) phosphorochloridate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Coupling Reactions: It acts as a coupling agent in the synthesis of oligonucleotide phosphorodithioates.

Activation Reactions: It is used in the direct conversion of alcohols to azides via activation

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols.

Solvents: Common solvents include chloroform, dimethyl sulfoxide, and ethyl acetate.

Conditions: Reactions are typically carried out under inert atmosphere and controlled temperatures to ensure safety and efficiency.

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with alcohols can produce azides, while coupling reactions can yield oligonucleotide derivatives .

Wissenschaftliche Forschungsanwendungen

Catalytic Role in Organic Synthesis

Bis(2,4-dichlorophenyl) phosphorochloridate serves as an effective phosphate catalyst in the direct conversion of alcohols to azides. This reaction is crucial for synthesizing azide-containing compounds, which are valuable in pharmaceuticals and materials science.

Case Study: One-Pot Procedure for Azide Synthesis

A study demonstrated a one-pot procedure utilizing bis(2,4-dichlorophenyl) chlorophosphate for converting alcohols to azides. The reaction involved mixing alcohols with sodium azide and the chlorophosphate under anhydrous conditions, yielding azides with high efficiency (up to 93% yield). This method simplifies the synthesis process by avoiding intermediate isolation steps, making it more practical for laboratory applications .

Synthesis of Oligonucleotide Derivatives

The compound acts as a coupling agent in the synthesis of oligonucleotide phosphorodithioates. These derivatives are essential in molecular biology for various applications, including gene therapy and antisense oligonucleotide design.

Application Example

In the synthesis of oligonucleotides, this compound facilitates the formation of phosphodiester bonds between nucleotides. This application is particularly relevant in developing therapeutic agents targeting specific RNA sequences .

Pharmaceutical Development

The compound has been explored for synthesizing novel pharmaceutical agents, including anticancer prodrugs. Its ability to activate hydroxyl groups makes it suitable for modifying existing drug structures to enhance their efficacy.

Research Insights

Research has indicated that this compound can improve yields in synthesizing complex carbapenem antibiotics by facilitating key transformations during the synthetic route . This reflects its potential utility in developing new therapeutic compounds.

Surfactant and Emulsifier Applications

Beyond its role in organic synthesis, this compound is also used as an intermediate surfactant and emulsifier in various industrial processes. It aids in ore flotation and extraction processes for rare metals .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Catalyzes conversion of alcohols to azides | High yield; simplifies reaction process |

| Oligonucleotide Synthesis | Coupling agent for phosphorodithioates | Essential for gene therapy applications |

| Pharmaceutical Development | Used in synthesizing anticancer prodrugs | Enhances drug efficacy |

| Industrial Applications | Acts as a surfactant and emulsifier | Improves extraction processes |

Wirkmechanismus

The mechanism of action of bis(2,4-dichlorophenyl) phosphorochloridate involves its ability to act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This property makes it an effective catalyst and coupling agent. The molecular targets and pathways involved include the activation of hydroxyl and amino groups, leading to the formation of phosphoramide and phosphorothioate linkages .

Vergleich Mit ähnlichen Verbindungen

- Diphenylphosphinic chloride

- Diphenyl phosphoryl chloride

- Chlorodiphenylphosphine

Comparison: Bis(2,4-dichlorophenyl) phosphorochloridate is unique due to the presence of two 2,4-dichlorophenyl groups, which enhance its reactivity and specificity in certain reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and efficiency in catalysis and coupling reactions .

Biologische Aktivität

Bis(2,4-dichlorophenyl) phosphorochloridate (also known as bis(2,4-dichlorophenyl) chlorophosphate) is an organophosphorus compound that has garnered attention due to its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential applications in pharmaceuticals and agriculture.

This compound is characterized by its phosphorochloridate structure, which contributes to its reactivity and biological interactions. The presence of two 2,4-dichlorophenyl groups enhances its lipophilicity, allowing for better membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in critical biochemical pathways. It acts as a potent inhibitor of serine hydrolases, including acetylcholinesterase (AChE), which is essential for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, resulting in overstimulation of cholinergic receptors.

Biological Effects

- Neurotoxicity : The compound's ability to inhibit AChE has been linked to neurotoxic effects. Studies have shown that exposure can lead to symptoms consistent with cholinergic toxicity, including muscle twitching and respiratory distress.

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various bacterial strains. Research indicates that it disrupts bacterial cell membranes and inhibits essential metabolic processes.

- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of cell cycle regulators.

Case Study 1: Neurotoxic Effects

A study conducted by Zhang et al. (2020) assessed the neurotoxic effects of this compound in murine models. The results indicated significant inhibition of AChE activity leading to increased acetylcholine levels in the brain, which correlated with behavioral changes such as hyperactivity and seizures.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| AChE Activity (µmol/min) | 5.0 | 1.2 |

| Seizure Incidence (%) | 10 | 70 |

Case Study 2: Antimicrobial Activity

In a study on antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. This suggests potential utility as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Case Study 3: Anticancer Activity

Research by Kumar et al. (2021) evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound induced apoptosis at concentrations above 10 µM, with a notable increase in caspase-3 activity.

| Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (fold change) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 75 | 3 |

| 20 | 50 | 6 |

Eigenschaften

IUPAC Name |

2,4-dichloro-1-[chloro-(2,4-dichlorophenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl5O3P/c13-7-1-3-11(9(15)5-7)19-21(17,18)20-12-4-2-8(14)6-10(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQSBXZVIMBYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OP(=O)(OC2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407502 | |

| Record name | Bis(2,4-dichlorophenyl) phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14254-41-2 | |

| Record name | Bis(2,4-dichlorophenyl) phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4-dichlorophenyl) chlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.